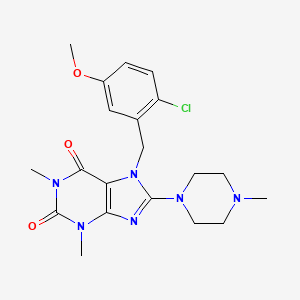![molecular formula C19H21BrClN3O2 B3500594 3-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B3500594.png)
3-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide
Overview
Description
The compound “3-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including a bromine atom, a chlorine atom, a methoxy group (-OCH3), a piperazinyl group (a six-membered ring containing two nitrogen atoms), and an amide group (CONH2). These functional groups could potentially allow for various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromine and chlorine atoms could be introduced through halogenation reactions. The methoxy group could be introduced through a nucleophilic substitution reaction with methanol. The piperazinyl group could be formed through a cyclization reaction. The amide group could be formed through a reaction with ammonia or an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and chlorine atoms, which are larger and more electronegative than carbon and hydrogen, could significantly affect the compound’s shape and reactivity. The piperazinyl ring and the amide group could also contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the bromine and chlorine atoms could potentially undergo substitution reactions. The piperazinyl ring could participate in ring-opening reactions. The amide group could undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar bromine and chlorine atoms. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the types of intermolecular forces it can form .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For example, many halogenated organic compounds are hazardous and require careful handling. The compound could also potentially be harmful if ingested, inhaled, or brought into contact with the skin .
Future Directions
Properties
IUPAC Name |
3-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O2/c1-23-7-9-24(10-8-23)17-5-4-14(12-16(17)21)22-19(25)13-3-6-18(26-2)15(20)11-13/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIJJZACWBDEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3500521.png)

![7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3500527.png)

![5-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3500533.png)
![3-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3500534.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3500547.png)
![methyl 4-chloro-3-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3500551.png)
![ethyl 2-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3500571.png)
![4-[4-(4-methylphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3500579.png)
![tert-butyl 4-(1-(3-ethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B3500596.png)
![2,2-dimethyl-5-(4-morpholinyl)-9-(2-phenylethyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B3500597.png)
![3-(1,3-dioxolan-2-yl)-4-[(2-furylmethyl)thio]-6-nitro-1-phenyl-1H-indazole](/img/structure/B3500604.png)
![N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3500605.png)
